molecular formula C15H21N3O4 B2653368 N-(3-methoxyphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 404342-15-0

N-(3-methoxyphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No. B2653368
CAS RN: 404342-15-0
M. Wt: 307.35
InChI Key: KWSKFBVKTBWUBJ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide, also known as MMPE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMPE is a small-molecule inhibitor that targets the protein-protein interaction between Bcl-2 and Beclin 1, which is a critical pathway in the regulation of autophagy.

Scientific Research Applications

Chemical Reactions and Synthetic Methods

  • The reactions of methoxycarbonylcarbene with oxazolidines result in the formation of substituted esters of morpholine-3-carboxylic acid, highlighting the utility of similar compounds in generating novel morpholine derivatives through carbene insertion reactions (Molchanov et al., 2001).
  • A study on oxime derivatives incorporating succinimid and morpholin groups demonstrates the synthesis of compounds with specific molecular arrangements, emphasizing the structural versatility of morpholine derivatives in crystallography (Dinçer et al., 2005).
  • The condensation of p-methoxyphenylacetothioamides with acetylenedicarboxylic esters showcases the synthetic utility of morpholine and related compounds in creating thiophene derivatives, useful in various chemical synthesis applications (Kosterina et al., 2009).

Biological Activity and Potential Applications

  • Research into the synthesis and in vitro evaluation of morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen for topical drug delivery illustrates the potential of morpholine derivatives in enhancing the solubility, lipophilicity, and overall effectiveness of pharmaceutical compounds (Rautio et al., 2000).
  • The design and synthesis of novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives as inhibitors of HIV-1 replication indicate the significant potential of compounds with morpholine structural elements in developing antiviral therapeutics (Che et al., 2015).

Advanced Materials and Chemical Properties

  • Synthesis of tellurium-containing morpholine derivatives and their complexation with palladium(II) and mercury(II) showcases the role of morpholine and related compounds in creating materials with potential applications in catalysis and materials science (Singh et al., 2000).

properties

IUPAC Name

N'-(3-methoxyphenyl)-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-21-13-4-2-3-12(11-13)17-15(20)14(19)16-5-6-18-7-9-22-10-8-18/h2-4,11H,5-10H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSKFBVKTBWUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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